6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine
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Overview
Description
6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2O. It is characterized by a fused ring system containing both oxazole and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to yield the desired oxazole-pyridine compound . The reaction conditions often include the use of dehydrating agents and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted oxazole-pyridine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring system .
Scientific Research Applications
6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-methylisoxazolo[4,5-c]pyridine
- 6-chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyridine
- 6-chloro-3-methyl-[1,2,4]triazolo[1,5-c]pyridine
Uniqueness
6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine is unique due to its specific ring structure, which combines the properties of both oxazole and pyridine rings. This unique structure imparts distinct electronic and steric characteristics, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
58315-18-7 |
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Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-5-3-9-7(8)2-6(5)11-10-4/h2-3H,1H3 |
InChI Key |
GCSRGLDJYXQOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=CC(=NC=C12)Cl |
Purity |
95 |
Origin of Product |
United States |
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